10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine
Overview
Description
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is a heterocyclic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The presence of a nitro group in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine typically involves the nucleophilic substitution of halogenated precursors with appropriate nucleophiles. One common method involves the reaction of 2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine with a nitro-substituted aromatic compound under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dichlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitro group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, which can have different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine: Lacks the nitro group, resulting in different reactivity and biological properties.
3-keto-1H-pyrido[3,2,1-kl]phenothiazine: Contains a keto group instead of a nitro group, leading to distinct chemical behavior and applications.
Uniqueness
10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine is unique due to the presence of the nitro group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-nitro-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-17(19)11-6-7-13-12(9-11)16-8-2-4-10-3-1-5-14(20-13)15(10)16/h1,3,5-7,9H,2,4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCEASECNPLII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)OC4=C(N3C1)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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